3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O5S/c13-9-3-8(1-2-10(9)14)22(19,20)15-4-7(5-15)16-11(17)6-21-12(16)18/h1-3,7H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNBCYHRDOAVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring substituted with a sulfonyl group and a chloro-fluorophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 393.8 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The exact mechanism of action for this compound remains under investigation. However, preliminary studies indicate several possible pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It could interact with cell surface receptors, influencing signal transduction pathways that regulate cellular responses.
- Gene Expression Modulation : The compound may affect transcription factors or other regulatory proteins, altering gene expression profiles associated with disease processes.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties:
- In vitro studies have shown that related azetidinone derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate cancer cells . For instance, similar compounds demonstrated IC50 values in the nanomolar range against these cell lines.
Antimicrobial Properties
The compound's potential as an antibacterial agent has also been explored:
- Studies have reported that azetidinone-containing compounds possess activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve targeting bacterial cell division processes .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a related azetidinone on MCF-7 breast cancer cells. The compound was found to induce apoptosis through both intrinsic and extrinsic pathways. The results indicated a significant reduction in cell viability at concentrations as low as 100 nM .
Case Study 2: Antibacterial Activity
In another study focusing on antibacterial efficacy, a derivative of the compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin. It effectively inhibited growth in various clinical isolates of Gram-positive bacteria .
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Sulfonylazetidine Analogs
(a) 3-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034234-02-9)
- Structural Difference : Lacks the 4-fluoro substituent on the phenyl ring.
- Molecular weight = 345.76 g/mol .
(b) 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034234-05-2)
- Structural Difference : Replaces chlorine with a second fluorine (3,4-difluorophenyl).
- Impact : Increased fluorination enhances lipophilicity and metabolic stability but may reduce steric bulk compared to the chloro-fluoro hybrid. Molecular weight = 346.31 g/mol .
(c) Target Compound : 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Unique Feature : Combines chloro (electron-withdrawing) and fluoro (small, electronegative) groups.
- Hypothesized Advantages : Balanced electronic effects for target binding; chloro may enhance π-π stacking, while fluorine improves membrane permeability. Molecular weight = 362.75 g/mol (calculated).
Table 1: Halogen-Substituted Analogs Comparison
Oxazolidine-2,4-dione Derivatives with Varied Substituents
describes oxazolidine-2,4-diones with benzylidene or aryl groups (e.g., 5-(4-chlorobenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione). Key differences include:
Table 2: Oxazolidine-2,4-dione Derivatives Comparison
Toxicity and Metabolic Considerations
- : A structurally distinct oxazolidinedione (5-methyl-5-(4-phenoxyphenyl)-3-anilino) showed cytotoxicity (5 mg/L in human lymphocytes) and liver toxicity (0.05 mg/L in rats) .
- Target Compound: Halogenated sulfonamides often undergo oxidative metabolism, but the 3-Cl-4-F group may reduce reactive intermediate formation compared to non-halogenated analogs.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione, and how can intermediates be validated?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including sulfonylation of azetidine derivatives and subsequent coupling with oxazolidine-2,4-dione precursors. For example, sulfonyl chloride intermediates (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) can react with azetidine under anhydrous conditions, followed by cyclization with carbonyl reagents. Validate intermediates via NMR spectroscopy (e.g., confirming sulfonyl group integration at δ 7.5–8.5 ppm) and HPLC-MS for purity (>95%) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography to resolve stereochemistry at the azetidine and oxazolidine moieties. Complement with FT-IR to confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and oxazolidine carbonyl (C=O at ~1750 cm⁻¹) groups. DFT calculations (e.g., B3LYP/6-31G*) can predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use PPE (nitrile gloves, lab coat) and work in a fume hood due to potential sulfonate toxicity. Refer to MSDS guidelines for spill management: neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s metabolic stability in vitro?
- Methodological Answer : Conduct microsomal incubation assays (e.g., human liver microsomes) with NADPH cofactor. Monitor degradation via LC-MS/MS at timed intervals (0–120 min). Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. Data normalization to control (without NADPH) is critical to distinguish enzymatic vs. non-enzymatic degradation .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Perform orthogonal validation : Compare docking simulations (e.g., AutoDock Vina) against experimental IC₅₀ values from kinase inhibition assays. If discrepancies arise, re-evaluate force field parameters (e.g., partial charges of sulfonyl groups) or confirm binding modes via surface plasmon resonance (SPR) . Cross-reference with crystallographic ligand-protein complexes to validate binding poses .
Q. How to assess environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Use OECD 301F respirometry to measure aerobic biodegradation in activated sludge. Analyze metabolites via HRMS to identify cleavage products (e.g., sulfonic acid derivatives). For abiotic degradation, perform UV-Vis photolysis studies (λ = 254 nm) in aqueous buffers (pH 7.4) and monitor degradation kinetics with HPLC-DAD .
Q. What experimental designs optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer : Employ quality-by-design (QbD) approaches: Test co-solvents (e.g., PEG-400, DMSO) and surfactants (e.g., Tween-80) in a factorial design. Measure solubility via shake-flask method with HPLC quantification. For in vivo relevance, validate in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) at 37°C .
Data Analysis & Interpretation
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer : Perform multi-omics integration : Correlate cytotoxicity (MTT assay) with transcriptomic profiling (RNA-seq) to identify resistance markers (e.g., ABC transporters). Use pathway enrichment analysis (e.g., KEGG) to detect cell line-specific signaling aberrations. Validate hypotheses with CRISPR knockouts of implicated genes .
Q. What statistical approaches are suitable for dose-response studies involving this compound?
- Methodological Answer : Apply non-linear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. For high-throughput screens, employ Z-factor validation to ensure assay robustness (Z′ > 0.5). Data should be triplicated to minimize batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
